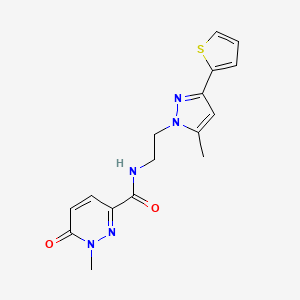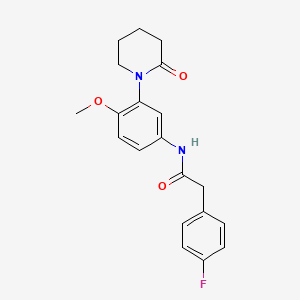![molecular formula C19H20N4O B2634535 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline CAS No. 2415509-38-3](/img/structure/B2634535.png)
2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline is a chemical compound that has gained significant attention due to its potential application in scientific research. It is a heterocyclic compound that belongs to the class of quinolines, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, the compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline are diverse and depend on the specific disease or disorder being targeted. For example, the compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and inhibit the growth of bacterial and viral pathogens. In addition, the compound has been found to have a protective effect on neurons, which may make it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating the underlying mechanisms of various diseases and disorders. However, one limitation is that the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative disorders. Another direction is to explore its activity against emerging infectious diseases, such as COVID-19. Additionally, the development of more selective analogs of the compound may help to mitigate its off-target effects and enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline involves the reaction of 2-chloroquinoline with 4-(pyrimidin-2-yloxymethyl)piperidine in the presence of a base. This reaction leads to the formation of the desired compound, which is then purified using column chromatography.
Applications De Recherche Scientifique
2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline has been found to exhibit promising activity against various diseases and disorders. It has been shown to possess anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-fungal properties. The compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-5-17-16(4-1)6-7-18(22-17)23-12-8-15(9-13-23)14-24-19-20-10-3-11-21-19/h1-7,10-11,15H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSXVUNPOBKHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2634452.png)


![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2634456.png)
![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)
![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)
![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B2634469.png)

![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)

